molecular formula C10H15IN2O2 B2657247 ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1855947-39-5

ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2657247
CAS No.: 1855947-39-5
M. Wt: 322.146
InChI Key: PXFJJGSNCGZGTG-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H7IN2O2 . It has a molecular weight of 266.04 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7IN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

Ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for research on ethyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as medicine and agriculture. Given the wide range of biological activities exhibited by pyrazole derivatives , there is potential for the development of new therapeutic agents based on these compounds.

Properties

IUPAC Name

ethyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-4-15-10(14)9-8(11)5-12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFJJGSNCGZGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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